Ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate
Overview
Description
Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl chloroformate. This reaction can yield either 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide or 2-ethoxy-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine, depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different tetrahydro derivatives.
Scientific Research Applications
Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s heterocyclic core can be used in the design of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-ethoxy-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
Uniqueness
Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is unique due to its specific ethyl ester functional group and the propanoate moiety. These features can influence its reactivity and interactions with other molecules, making it distinct from its similar compounds.
Properties
IUPAC Name |
ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-12(18)7-8-17-9-16-14-13(15(17)19)10-5-3-4-6-11(10)21-14/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOBLIITUWIPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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